Absence of Discrete Bioactivity Data Prevents Head-to-Head Potency Comparison for GlyT1 Inhibition
A peer-reviewed in-silico study screened thirty 3,4-disubstituted pyrrolidine sulfonamide derivatives; the 'most active ligand,' designated C19, was predicted to be a non-toxic GlyT1 inhibitor [1]. However, the specific identity of C19 is not confirmed in the accessible abstract and the study's compound library mapping is not publicly detailed. Consequently, no IC50, Ki, or docking score values can be assigned to CAS 896308-43-3, nor can it be quantitatively compared to other in-class candidates like PF-03463275 or Bitopertin (RG1678).
| Evidence Dimension | GlyT1 inhibitory activity |
|---|---|
| Target Compound Data | Not available (identity as 'C19' unconfirmed) |
| Comparator Or Baseline | PF-03463275 (IC50 = 2.5–12 nM), Bitopertin/RG1678 (IC50 = 25 nM), ALX-5407 (IC50 = 3 nM) [REFS-2, REFS-3] |
| Quantified Difference | Cannot be calculated |
| Conditions | In-silico docking and QSAR models; comparator values from radioligand binding assays on human GlyT1. |
Why This Matters
Without explicit confirmation that CAS 896308-43-3 is the C19 lead, procurement based on predicted GlyT1 activity is speculative; any analog claiming similar activity must cite distinct assay validation.
- [1] El fadili, M., et al. (2023). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry, 16(10), 105105. View Source
- [2] Amberg, W., et al. (2018). Discovery of novel aminotetralines and aminochromanes as selective and competitive glycine transporter 1 (GlyT1) inhibitors. Journal of Medicinal Chemistry, 61(17), 7503–7524. View Source
- [3] Alberati, D., et al. (2012). Glycine reuptake inhibitor RG1678: A pharmacologic characterization of an investigational agent for the treatment of schizophrenia. Neuropharmacology, 62(2), 1152–1161. View Source
